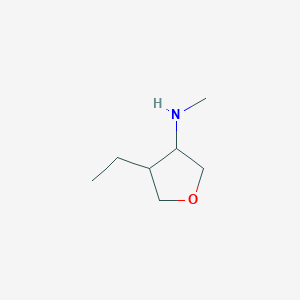

4-Ethyl-N-methyloxolan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

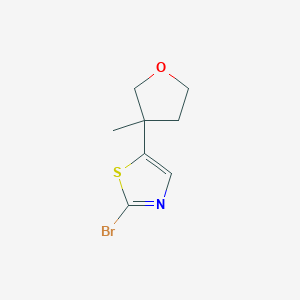

4-Ethyl-N-methyloxolan-3-amine is a chemical compound . It contains a total of 32 bonds, including 12 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .

Synthesis Analysis

The synthesis of amines like 4-Ethyl-N-methyloxolan-3-amine typically involves reactions such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular structure of 4-Ethyl-N-methyloxolan-3-amine includes a five-membered ring, a secondary amine (aliphatic), a tertiary amine (aliphatic), and an ether (aliphatic) . The spectroscopy of amines like this one involves infrared absorptions resulting from the N−H bonds of primary and secondary amines .Physical And Chemical Properties Analysis

4-Ethyl-N-methyloxolan-3-amine has a molecular weight of 129.2 . It is a liquid at room temperature . Amines of low molar mass are quite soluble in water .Applications De Recherche Scientifique

Epoxy-Silica Polymers for Stone Conservation

Epoxy derivatives like 2-(3,4-epoxycyclohexyl)ethyl-trimethoxysilane and (3-glycidyloxypropyl)methyldiethoxysilane have been explored for their reactivity with primary amines to produce materials for stone conservation. These reactions yield solids with potential as conservation products due to their porosity, water absorption properties, and dynamic contact angle measurements, indicating their efficacy as protective materials for cultural heritage conservation (Cardiano et al., 2005).

CO2 Capture from Flue Gas Streams

The synthesis of new amines or amino alcohols has been pursued to enhance CO2 capture capabilities from post-combustion flue gases. Compounds like 4-(ethyl-methyl-amino)-2-butanol have shown higher CO2 absorption capacity and cyclic capacity compared to traditional amines such as monoethanolamine, demonstrating their potential in reducing energy consumption for absorbent regeneration in CO2 capture processes (Maneeintr et al., 2009).

Amine Volatility in CO2 Capture

Amine volatility is a crucial factor in the selection of amines for CO2 capture due to its implications on economic losses, environmental impact, and capital costs. Studies have measured the amine volatility of various compounds, contributing to the optimization of amine-based CO2 capture technologies (Nguyen et al., 2010).

Electrochemical Oxidation of Primary Amine

Research into the electrochemical oxidation of primary amines in ionic liquid media has led to the development of modified electrode surfaces with potential applications in electrochemical sensing and catalysis. This work has highlighted the formation of organic layers strongly attached to electrode surfaces, opening pathways for the creation of innovative electrochemical devices (Ghilane et al., 2010).

Secondary Organic Aerosol Formation

The interaction of primary aliphatic amines with NO3 radicals has been shown to result in significant aerosol formation, which has implications for atmospheric chemistry and air quality. Understanding the mechanisms behind these reactions can inform strategies for mitigating the impact of agricultural and industrial emissions on the environment (Malloy et al., 2008).

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H226, H302, H314, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

4-ethyl-N-methyloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-6-4-9-5-7(6)8-2/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAHFVXXKWAGLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCC1NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-N-methyloxolan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)

![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)

![3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2938715.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone](/img/structure/B2938721.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2938726.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2938729.png)